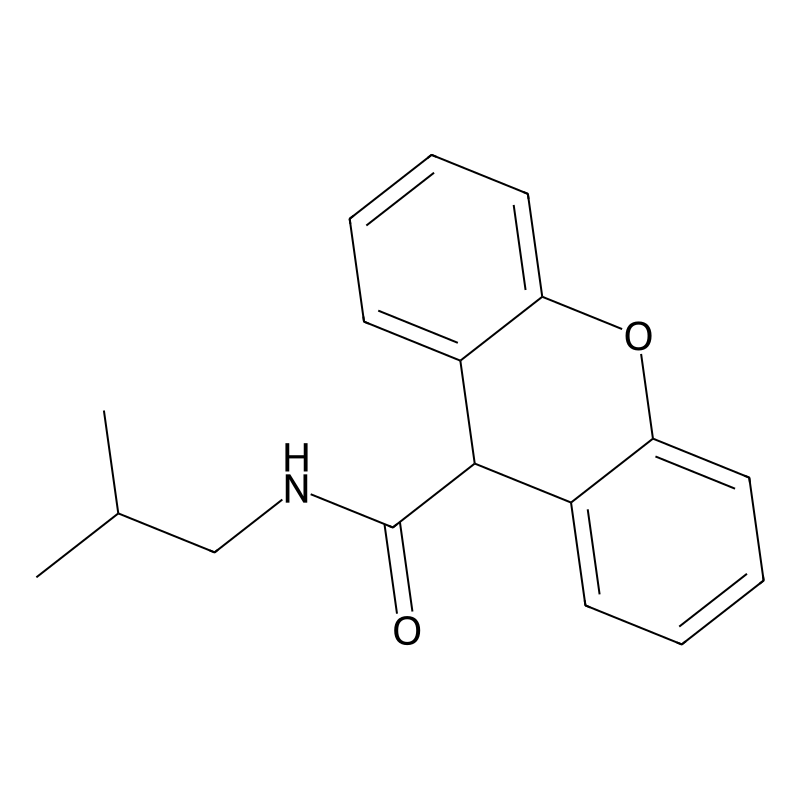

N-(2-methylpropyl)-9H-xanthene-9-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-methylpropyl)-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 281.3 g/mol. This compound features a xanthene core, which is a bicyclic structure composed of a phenyl group fused to a benzopyran. The presence of the 2-methylpropyl group and the carboxamide functional group enhances its solubility and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

- Oxidation: This compound may be oxidized to form sulfoxides or sulfones, utilizing common oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the xanthene structure or the amide group into more reduced forms, often using lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or within the xanthene core under basic conditions.

N-(2-methylpropyl)-9H-xanthene-9-carboxamide exhibits significant biological activity. Research indicates that compounds with xanthene structures often possess antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms may involve interactions with enzymes or receptors that modulate various cellular pathways. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer and infections .

The synthesis of N-(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

- Formation of the Amide Bond: The reaction begins with the coupling of 2-methylpropyl amine with 9H-xanthene-9-carboxylic acid. This step may require coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

- Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

N-(2-methylpropyl)-9H-xanthene-9-carboxamide has potential applications in various fields:

- Medicinal Chemistry: It is explored for its therapeutic potential against various diseases due to its biological activity.

- Materials Science: The compound's aromatic structure makes it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Chemical Biology: It serves as a probe for studying biological interactions and pathways involving proteins and nucleic acids.

Interaction studies of N-(2-methylpropyl)-9H-xanthene-9-carboxamide focus on its binding affinity to biological targets such as enzymes and receptors. These studies typically employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions. The unique structure of this compound allows it to interact selectively with specific targets, potentially leading to the modulation of their activity .

Several compounds share structural similarities with N-(2-methylpropyl)-9H-xanthene-9-carboxamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(4-isopropylphenyl)-9H-xanthene-9-carboxamide | Contains xanthene core | Different substituent on the amide nitrogen |

| N-(3-furanyl)-9H-xanthene-9-carboxamide | Xanthene core with furan ring | Potential for different reactivity due to furan |

| N-{4-[4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide | Contains sulfonamide group | Exhibits unique antibacterial properties |

N-(2-methylpropyl)-9H-xanthene-9-carboxamide stands out due to its specific side chain configuration and potential applications in both medicinal chemistry and materials science. Its unique structural features contribute to distinct biological activities and reactivity patterns compared to other similar compounds .